molecular formula C6H11Br2F2N B2539152 1-(2-Bromoethyl)-3,3-difluoropyrrolidine hydrobromide CAS No. 2287283-91-2

1-(2-Bromoethyl)-3,3-difluoropyrrolidine hydrobromide

Cat. No.: B2539152
CAS No.: 2287283-91-2
M. Wt: 294.966
InChI Key: QBPNMJCCGYONGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromoethyl)-3,3-difluoropyrrolidine hydrobromide is a useful research compound. Its molecular formula is C6H11Br2F2N and its molecular weight is 294.966. The purity is usually 95%.
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Scientific Research Applications

Bromination Mechanisms and Regioselectivity

Research into bromination reactions, such as the study by Thapa et al. (2014), which explored the regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines, provides insight into the mechanisms that could be relevant for derivatives of pyrrolidine, including 1-(2-Bromoethyl)-3,3-difluoropyrrolidine;hydrobromide. This study could inform on how bromination affects the molecule's reactivity and potential applications in synthesis and pharmaceuticals (Thapa et al., 2014).

Environmental Impact of Brominated Compounds

Understanding the environmental impact of brominated compounds, such as polybrominated dibenzo-p-dioxins and dibenzofurans, is essential for handling and disposing of 1-(2-Bromoethyl)-3,3-difluoropyrrolidine;hydrobromide safely. Research by Mennear and Lee (1994) on the health assessment of these compounds provides valuable information on their toxicity and environmental persistence, crucial for laboratories and industries dealing with brominated chemicals (Mennear & Lee, 1994).

Bromine in Marine Boundary Layer

Studies on inorganic bromine's cycling, such as the work by Sander et al. (2003), offer insights into the natural processes involving bromine and its compounds. This research can help understand the broader ecological and atmospheric implications of bromine, potentially applicable to the environmental management of brominated research chemicals (Sander et al., 2003).

Brominated Flame Retardants

The review by Koch and Sures (2018) on 2,4,6-tribromophenol and other brominated flame retardants covers their occurrence, toxicity, and environmental persistence. This information is pertinent for evaluating the safety, regulatory, and handling guidelines for brominated compounds in research settings (Koch & Sures, 2018).

Synthesis and Application of Brominated Precursors

Research on the synthesis of brominated intermediates, such as 2-fluoro-4-bromobiphenyl, provides a basis for understanding the synthetic utility of brominated precursors like 1-(2-Bromoethyl)-3,3-difluoropyrrolidine;hydrobromide in pharmaceuticals and organic chemistry (Qiu et al., 2009).

Future Directions

While specific future directions for “1-(2-Bromoethyl)-3,3-difluoropyrrolidine;hydrobromide” are not available, similar compounds like nitroimidazoles have been studied for their potential use in the design of new antiparasitic drugs .

Properties

IUPAC Name

1-(2-bromoethyl)-3,3-difluoropyrrolidine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrF2N.BrH/c7-2-4-10-3-1-6(8,9)5-10;/h1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPNMJCCGYONGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br2F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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